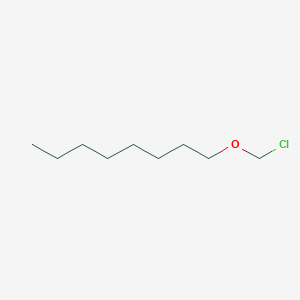
Chloromethyl octyl ether
Overview
Description
Chloromethyl octyl ether (CMOE) is an ether compound used in scientific research applications. It is a volatile, colorless liquid at room temperature and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. CMOE is used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the development of new analytical methods. It is also used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Material Science
Synthesis of Water-Soluble Phosphonate Calixazacrowns : Chloromethyl octyl ether is used as a key intermediate in synthesizing water-soluble p-phosphonato calix4crown ethers. These synthesized compounds demonstrate potential in drug solubilization, particularly in enhancing the solubility of poorly water-soluble drugs in water (Bayrakci, Ertul, & Yılmaz, 2012).
Development of Anion Exchange Membranes : this compound has been used in the chloromethylation of polymers for the preparation of anion exchange membranes. These membranes exhibit high ion exchange capacity and hydroxide conductivity, suggesting their utility in applications like fuel cells (Lu et al., 2013).
Membrane Fabrication for Lithium-Ion Batteries : this compound is used in the modification of poly(ether ether ketone) for the production of nonwoven membranes. These membranes, with improved wettability and stability, are suitable for use as separators in lithium-ion batteries (Li et al., 2018).
Nanofiltration Membrane Development : In the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone), this compound is utilized. This material contributes to creating nanofiltration membranes with high salt rejection rates and good thermotolerance, applicable in water treatment and desalination processes (Yan, Zhang, Yang, & Jian, 2008).
Chemical Reactions and Catalysis
C-O Bond Cleavage in Organic Synthesis : this compound can be involved in C-O bond cleavage reactions mediated by metal halide/acid chloride systems. This process is significant in the synthesis of esters from ethers, highlighting its role in organic synthesis (Guo, Miyaji, Gao, Hara, & Takahashi, 2001).
Etherification of Biomass-Based Alcohols : this compound is a key reagent in the heterogeneous etherification of biomass-based alcohols. This process, catalyzed by zeolites and other acid catalysts, is crucial for producing long alkyl chain ethers, which have applications in biofuel production (Ruppert et al., 2009).
Mechanism of Action
Target of Action
Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is primarily used as a chloromethylation reagent . Its primary targets are organic compounds, particularly those containing aromatic rings such as calixarenes . These compounds play a crucial role in various chemical reactions and processes, serving as the backbone for the synthesis of more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as chloromethylation . In this process, the chloromethyl group (-CH2Cl) of the this compound molecule is introduced into the target molecule . This results in the formation of a new compound with altered properties, enabling further chemical reactions or applications .
Biochemical Pathways
For instance, it has been used in the chloromethylation of calixarenes , which are macrocyclic compounds with applications in areas like catalysis, drug delivery, and environmental remediation .
Pharmacokinetics
Given its use as a reagent in chemical synthesis, it’s likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .
Result of Action
The primary result of this compound’s action is the chloromethylation of target molecules . This can significantly alter the target’s chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, the conditions under which it’s used as a reagent, such as the temperature, pH, and solvent used in the reaction, can also impact its efficacy and the yield of the reaction .
Biochemical Analysis
Biochemical Properties
It is primarily used as a chloromethylation reagent in the synthesis of polymers
Molecular Mechanism
The molecular mechanism of Chloromethyl octyl ether involves its role as a chloromethylation reagent. It can add a chloromethyl group to other molecules, potentially altering their properties and functions
Properties
IUPAC Name |
1-(chloromethoxy)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNZEWYPUBSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336579 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-90-3 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl octyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
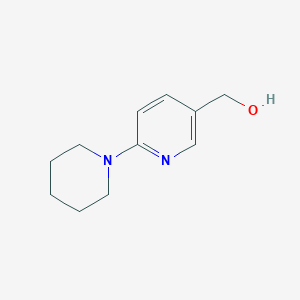
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
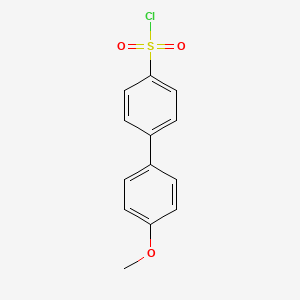
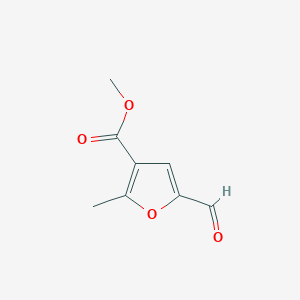
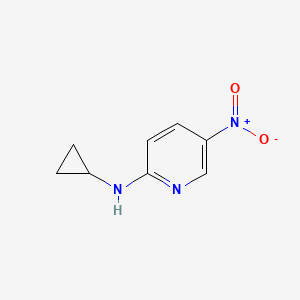
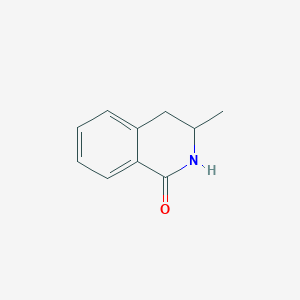
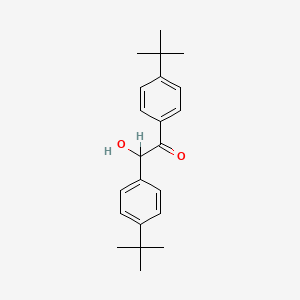
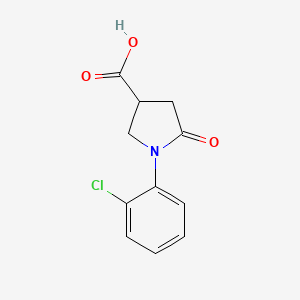
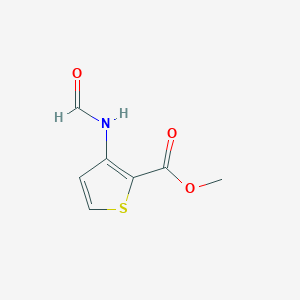
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)

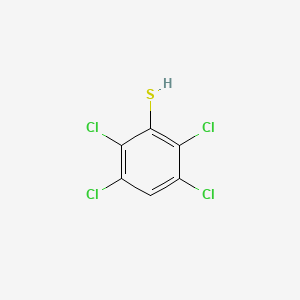
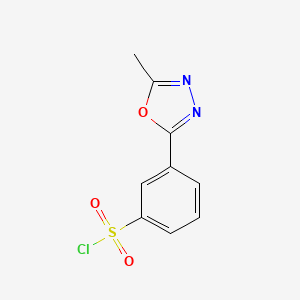
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)
